molecular formula C8H8N4O B8638937 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B8638937
M. Wt: 176.18 g/mol
InChI Key: XWZLFJKABIWTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H8N4O/c1-5-2-7-10-3-6(4-13)8(9)12(7)11-5/h2-4H,9H2,1H3

InChI Key

XWZLFJKABIWTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(7-amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol (1-1) (14.1 g, 79.2 mmol) was dissolved in anhydrous CHCl3 (500 mL) and TI-IF (250 mL). Activated MnO2 (68.9 g, 792 mmol) was added to the mixture, and the mixture was stirred for 16 h. After filtration through a plug of Celite pad, the filtrate was evaporated to give 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde (1-2) as a yellowish solid.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
68.9 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.